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Compound of Interest

Compound Name: Jalapinolic acid

Cat. No.: B1672778 Get Quote

A definitive guide to the structural elucidation of Jalapinolic acid using advanced 2D Nuclear

Magnetic Resonance (NMR) techniques. This guide provides a comparative analysis of key 2D

NMR methods, detailed experimental protocols, and supporting data to offer researchers,

scientists, and drug development professionals a comprehensive resource for the structural

confirmation of this important hydroxy fatty acid.

Jalapinolic acid, identified as (11S)-11-hydroxyhexadecanoic acid, is a C16 fatty acid that

forms the aglycone core of various bioactive resin glycosides.[1] Accurate structural

confirmation is paramount for understanding its biological activity and for its potential use in

drug development. While one-dimensional (1D) NMR provides initial insights, two-dimensional

(2D) NMR techniques are indispensable for unambiguous structural assignment. This guide

details the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum

Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in the complete

structural elucidation of Jalapinolic acid.

Comparative Analysis of 2D NMR Techniques
The combination of COSY, HSQC, and HMBC experiments provides a comprehensive map of

the molecule's connectivity. Each technique offers unique and complementary information, as

summarized below.
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2D NMR Technique Information Provided
Key Correlations for
Jalapinolic Acid

COSY

Reveals proton-proton (¹H-¹H)

couplings within a spin system,

typically over two to three

bonds.

Correlations between adjacent

methylene protons along the

fatty acid chain and between

the methine proton at C-11

and its neighboring methylene

protons.

HSQC

Shows direct one-bond

correlations between protons

and their attached carbons (¹H-

¹³C).

Assigns each proton signal to

its corresponding carbon atom,

definitively identifying the

carbon skeleton.

HMBC

Displays long-range

correlations between protons

and carbons over two to three

bonds (¹H-¹³C).

Confirms the connectivity

between different spin

systems, for instance, linking

the protons on C-10 and C-12

to the hydroxylated carbon at

C-11, and protons at C-2 to the

carbonyl carbon (C-1).

Experimental Data for Jalapinolic Acid
The following tables present the expected ¹H and ¹³C NMR chemical shifts for Jalapinolic
acid, along with the key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Jalapinolic Acid
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Carbon No.
¹³C Chemical Shift
(ppm)

¹H Chemical Shift
(ppm)

Multiplicity

1 ~179.0 - -

2 ~34.0 ~2.35 t

3 ~24.5 ~1.63 m

4-9 ~29.0-29.5 ~1.25-1.40 m

10 ~37.5 ~1.45 m

11 ~72.0 ~3.60 m

12 ~37.5 ~1.45 m

13 ~25.5 ~1.30 m

14 ~31.8 ~1.28 m

15 ~22.6 ~1.28 m

16 ~14.1 ~0.88 t

Table 2: Key 2D NMR Correlations for Jalapinolic Acid

Proton(s)
COSY Correlations
(¹H)

HSQC Correlation
(¹³C)

HMBC Correlations
(¹³C)

H-2 (~2.35 ppm) H-3 C-2 C-1, C-3, C-4

H-10 (~1.45 ppm) H-9, H-11 C-10 C-9, C-11, C-12

H-11 (~3.60 ppm) H-10, H-12 C-11 C-9, C-10, C-12, C-13

H-16 (~0.88 ppm) H-15 C-16 C-14, C-15

Experimental Protocols
Sample Preparation: Jalapinolic acid is dissolved in a suitable deuterated solvent, such as

chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.
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NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g.,

500 MHz or higher).

COSY: The experiment is typically run with 2048 data points in the direct dimension (F2) and

256-512 increments in the indirect dimension (F1).

HSQC: A standard sensitivity-enhanced HSQC experiment is used with a spectral width

optimized to cover all proton and carbon chemical shifts.

HMBC: The HMBC experiment is optimized for a long-range coupling constant of 8-10 Hz to

observe two- and three-bond correlations.

Workflow for Structure Confirmation
The logical flow of data analysis for the structural confirmation of Jalapinolic acid using 2D

NMR is depicted in the following diagram.
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1. Data Acquisition

2. Data Analysis

3. Structure Elucidation

4. Final Confirmation

1D NMR
(¹H, ¹³C, DEPT)

2D NMR
(COSY, HSQC, HMBC)

HSQC Analysis:
Assign ¹H to directly

attached ¹³C

COSY Analysis:
Establish ¹H-¹H
spin systems

HMBC Analysis:
Connect spin systems via

long-range ¹H-¹³C correlations

Assemble Fragments

Confirm Planar Structure

Final Structure of
Jalapinolic Acid

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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